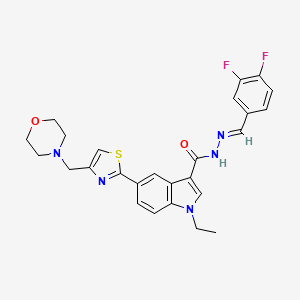

ATX inhibitor 21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H25F2N5O2S |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

N-[(E)-(3,4-difluorophenyl)methylideneamino]-1-ethyl-5-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]indole-3-carboxamide |

InChI |

InChI=1S/C26H25F2N5O2S/c1-2-33-15-21(25(34)31-29-13-17-3-5-22(27)23(28)11-17)20-12-18(4-6-24(20)33)26-30-19(16-36-26)14-32-7-9-35-10-8-32/h3-6,11-13,15-16H,2,7-10,14H2,1H3,(H,31,34)/b29-13+ |

InChI Key |

NPTOKIVGOZHQKA-VFLNYLIXSA-N |

Isomeric SMILES |

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)C(=O)N/N=C/C5=CC(=C(C=C5)F)F |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCOCC4)C(=O)NN=CC5=CC(=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Autotaxin and PF-8380

An In-Depth Technical Guide on the Autotaxin Binding Affinity of PF-8380

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding affinity and mechanism of action of PF-8380, a potent inhibitor of autotaxin (ATX). It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] Its primary physiological function is the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][3][4] The ATX-LPA signaling axis is a critical pathway implicated in a wide range of cellular processes, including cell proliferation, migration, survival, and angiogenesis. Dysregulation of this pathway is associated with numerous inflammatory conditions, fibrosis, and various cancers.

PF-8380 is a potent, specific, and orally bioavailable small molecule inhibitor of autotaxin. By directly inhibiting the enzymatic activity of ATX, PF-8380 effectively reduces the production of LPA, thereby modulating its downstream signaling effects. This makes PF-8380 an invaluable chemical probe for studying the biological roles of the ATX-LPA axis and a potential therapeutic agent for related pathologies.

Quantitative Binding Affinity Data

The inhibitory potency of PF-8380 against autotaxin has been characterized in various assays and biological matrices. The half-maximal inhibitory concentration (IC50) values are summarized below, demonstrating its high affinity for the enzyme.

| Assay Condition | Species | Substrate | IC50 Value | References |

| Isolated Enzyme Assay | Human | N/A | 2.8 nM | |

| Human Whole Blood Assay | Human | Endogenous | 101 nM | |

| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM | |

| LPC/Plasma Assay | N/A | LPC | 1.7 nM |

Autotaxin-LPA Signaling Pathway

Autotaxin is the principal producer of extracellular LPA. Once synthesized, LPA binds to a family of at least six G protein-coupled receptors (GPCRs), designated LPAR1-6. This binding event initiates a cascade of intracellular signaling pathways, including the Ras/MAPK, PI3K/Akt, and Rho pathways, which in turn regulate a multitude of cellular functions. PF-8380 acts by blocking the initial step of this cascade: the production of LPA from LPC by autotaxin.

Caption: The Autotaxin-LPA signaling cascade and the inhibitory action of PF-8380.

Experimental Protocols

The determination of PF-8380's binding affinity relies on robust enzymatic assays. Below are detailed methodologies for common in vitro experiments.

Isolated Enzyme Inhibition Assay (bis-pNPP Method)

This assay uses a chromogenic substrate, bis(p-nitrophenyl) phosphate (bis-pNPP), to measure the enzymatic activity of purified autotaxin.

Workflow Diagram:

Caption: General workflow for an in vitro autotaxin enzyme inhibition assay.

Detailed Steps:

-

Plate Setup: Dispense 50 µL of 60 mM Tris-HCl (pH 9.0) solution into the wells of a 96-well plate.

-

Inhibitor Addition: Add 10 µL of the PF-8380 test solution at various concentrations (prepared in 10% dimethyl sulfoxide).

-

Enzyme Addition: Add 20 µL of a 3.75 nM human autotaxin (ENPP2) solution. The enzyme buffer consists of 50 mM Tris-HCl (pH 8.5), 5 mM CaCl₂, 2.5 mM MgCl₂, and 0.002% Brij 35.

-

Reaction Initiation: Add 20 µL of a 25 mM bis-pNPP substrate solution (in 50 mM Tris-HCl, pH 9.0) to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 405 nm at 10-second intervals for 10 minutes.

-

Analysis: The rate of p-nitrophenol production is proportional to enzyme activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Whole Blood Assay

This ex vivo assay measures the ability of PF-8380 to inhibit native autotaxin in a complex biological environment, providing a more physiologically relevant measure of potency.

Protocol Summary:

-

Incubation: Human whole blood is incubated with varying concentrations of PF-8380 for a set period, typically 2 hours.

-

LPA Measurement: Following incubation, plasma is isolated.

-

Substrate Addition: A known amount of LPC substrate is added to the plasma.

-

LPA Quantification: The amount of LPA generated is quantified, usually via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Analysis: The IC50 is determined by measuring the concentration of PF-8380 required to inhibit 50% of LPA formation compared to a vehicle control.

Mechanism of Action

PF-8380 is a competitive inhibitor that occupies the orthosteric site of autotaxin, directly mimicking the binding of the LPC substrate. Its structure features a benzoxazolone "head" that interacts with the zinc ions in the catalytic site and a 3,5-dichlorobenzyl "tail" that fits into a deep hydrophobic pocket within the enzyme. This high-affinity binding physically obstructs the entry and hydrolysis of the native substrate, LPC, thereby preventing the formation of LPA.

In vivo studies in animal models have confirmed this mechanism. Oral administration of PF-8380 leads to a rapid and significant dose-dependent reduction of LPA levels in both plasma and at sites of inflammation, demonstrating effective target engagement.

Conclusion

PF-8380 is a highly potent and specific inhibitor of autotaxin, with nanomolar affinity in both isolated enzyme and whole blood assays. Its well-characterized mechanism of action and proven in vivo efficacy in reducing LPA levels make it an essential tool for research into the ATX-LPA signaling pathway. The data and protocols presented in this guide offer a foundational resource for scientists and drug developers working to understand and target this critical enzymatic axis.

References

The Discovery and Synthesis of ATX Inhibitor PF-8380: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PF-8380, a potent and selective inhibitor of the enzyme autotaxin (ATX). ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][2] PF-8380 has emerged as a valuable pharmacological tool for elucidating the roles of the ATX-LPA signaling axis in various diseases.[3][4]

Introduction to Autotaxin and its Role in Disease

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA. LPA, in turn, exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6). This signaling cascade is crucial for normal embryonic development but is also implicated in the pathophysiology of numerous diseases, including cancer, arthritis, and fibrosis, where elevated ATX expression and LPA levels are often observed. The inhibition of ATX, therefore, represents a promising therapeutic strategy for these conditions.

The Discovery of PF-8380

PF-8380, chemically named 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, was identified by Pfizer as a potent and selective inhibitor of ATX. The discovery process involved screening for compounds that could effectively block the enzymatic activity of ATX and consequently reduce the production of LPA. PF-8380 demonstrated high potency in both isolated enzyme and whole blood assays, establishing it as a valuable tool for investigating the therapeutic potential of ATX inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PF-8380, providing a comparative overview of its inhibitory potency and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of PF-8380

| Assay Type | Target | Substrate | IC50 | Reference(s) |

| Isolated Enzyme Assay | Human Autotaxin | - | 2.8 nM | |

| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | |

| Human Whole Blood Assay | Human Autotaxin | Endogenous LPC | 101 nM |

Table 2: Pharmacokinetic Parameters of PF-8380 in Rats

| Parameter | Value | Route of Administration | Reference(s) |

| Mean Clearance | 31 mL/min/kg | Intravenous (1 mg/kg) | |

| Volume of Distribution (Vdss) | 3.2 L/kg | Intravenous (1 mg/kg) | |

| Effective Half-life (t1/2) | 1.2 h | Intravenous (1 mg/kg) | |

| Oral Bioavailability | 43 - 83% | Oral (1 to 100 mg/kg) |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ATX signaling and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate these pathways and workflows.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of PF-8380.

Synthesis of PF-8380

While a detailed, step-by-step synthesis protocol with reaction conditions, purification methods, and analytical characterization is proprietary to its discoverers, the general synthetic route for compounds with a similar benzoxazolone core has been described. The synthesis of 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one likely involves the acylation of a protected piperazine derivative with a suitable benzoic acid derivative, followed by deprotection. The benzoxazolone moiety is a key pharmacophore that interacts with the active site of autotaxin.

In Vitro Autotaxin Inhibition Assays

5.2.1. Isolated Enzyme Assay

-

Objective: To determine the direct inhibitory potency of PF-8380 on purified ATX enzyme.

-

Materials:

-

Recombinant human or rat autotaxin.

-

Substrate: Lysophosphatidylcholine (LPC) or a fluorogenic substrate like FS-3.

-

Assay Buffer: Typically a Tris-HCl or similar buffer at physiological pH containing necessary co-factors like Ca²⁺ and Mg²⁺.

-

PF-8380 stock solution in DMSO.

-

96-well microplates.

-

Plate reader capable of fluorescence or colorimetric detection.

-

-

Protocol:

-

Prepare serial dilutions of PF-8380 in assay buffer.

-

Add a fixed concentration of ATX enzyme to each well of the microplate.

-

Add the PF-8380 dilutions to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (LPC or FS-3).

-

Incubate the plate at 37°C for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the product formation using an appropriate detection method (e.g., fluorescence for FS-3 cleavage or a coupled enzymatic assay for choline release from LPC).

-

Calculate the percentage of inhibition for each PF-8380 concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

5.2.2. Human Whole Blood Assay

-

Objective: To assess the inhibitory activity of PF-8380 on endogenous ATX in a more physiologically relevant matrix.

-

Materials:

-

Freshly collected human whole blood from healthy volunteers.

-

PF-8380 stock solution in DMSO.

-

Anticoagulant (e.g., heparin or EDTA).

-

Incubator at 37°C.

-

Method for LPA extraction and quantification (e.g., LC-MS/MS).

-

-

Protocol:

-

Collect whole blood into tubes containing an anticoagulant.

-

Aliquot the blood into microcentrifuge tubes.

-

Add serial dilutions of PF-8380 to the blood samples.

-

Incubate the samples at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction and extract LPA from the plasma using a suitable solvent extraction method (e.g., Bligh-Dyer extraction).

-

Quantify the levels of different LPA species using a validated LC-MS/MS method.

-

Calculate the percentage of LPA reduction for each PF-8380 concentration compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Cell-Based Assays with Glioblastoma Cells

5.3.1. Clonogenic Survival Assay

-

Objective: To evaluate the effect of PF-8380, alone or in combination with radiation, on the long-term proliferative capacity of glioblastoma cells.

-

Materials:

-

Human (e.g., U87-MG) and murine (e.g., GL261) glioblastoma cell lines.

-

Complete cell culture medium.

-

PF-8380.

-

Radiation source (e.g., X-ray irradiator).

-

6-well plates.

-

Crystal violet staining solution.

-

-

Protocol:

-

Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates and allow them to attach overnight.

-

Treat the cells with PF-8380 (e.g., 1 µM) or vehicle (DMSO) for a specified pre-incubation period (e.g., 45 minutes).

-

Expose the cells to varying doses of radiation (e.g., 0, 2, 4, 6 Gy).

-

Remove the drug-containing medium after a defined post-irradiation period and replace it with fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

-

5.3.2. Wound Healing (Scratch) Assay

-

Objective: To assess the effect of PF-8380 on the migratory capacity of glioblastoma cells.

-

Materials:

-

Glioblastoma cell lines.

-

6-well or 12-well plates.

-

Sterile 200 µL pipette tip.

-

PF-8380.

-

Microscope with a camera.

-

-

Protocol:

-

Seed cells into plates and grow them to form a confluent monolayer.

-

Create a "wound" or "scratch" in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing PF-8380 or vehicle.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., every 10-12 hours) until the wound in the control group is nearly closed.

-

Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure and compare the migration rates between treated and control groups.

-

5.3.3. Transwell Invasion Assay

-

Objective: To evaluate the effect of PF-8380 on the invasive potential of glioblastoma cells through an extracellular matrix barrier.

-

Materials:

-

Glioblastoma cell lines.

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size).

-

Matrigel or a similar basement membrane matrix.

-

Serum-free and serum-containing medium.

-

PF-8380.

-

Cotton swabs.

-

Crystal violet staining solution.

-

-

Protocol:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Harvest and resuspend the glioblastoma cells in serum-free medium.

-

Seed a defined number of cells (e.g., 1 x 10⁵ cells) into the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add PF-8380 or vehicle to both the upper and lower chambers.

-

Incubate the plates for a period that allows for invasion (e.g., 20-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Compare the number of invading cells between the treated and control groups.

-

In Vivo Angiogenesis Assay

5.4.1. Dorsal Skin Fold Chamber Model

-

Objective: To visualize and quantify the effect of PF-8380 on tumor-induced angiogenesis in a live animal model.

-

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Dorsal skin fold chamber hardware.

-

Glioblastoma cells (e.g., GL261).

-

PF-8380 formulation for in vivo administration.

-

Intravital microscope.

-

Fluorescently labeled dextran (for vessel visualization).

-

-

Protocol:

-

Surgically implant the dorsal skin fold chamber onto the back of an anesthetized mouse, creating a transparent window to observe the microvasculature.

-

Implant a small number of glioblastoma cells into the chamber.

-

Allow the tumor to establish and induce angiogenesis.

-

Treat the mice with PF-8380 or vehicle according to the desired dosing regimen.

-

At specified time points, anesthetize the mice and inject a fluorescently labeled dextran intravenously to visualize the blood vessels.

-

Acquire images of the tumor microvasculature using an intravital microscope.

-

Analyze the images to quantify various angiogenesis parameters, such as vessel density, vessel diameter, and blood flow.

-

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of PF-8380.

-

Materials:

-

Male Sprague-Dawley or Lewis rats.

-

PF-8380 formulation for intravenous and oral administration.

-

Cannulated rats (for serial blood sampling).

-

Blood collection tubes with anticoagulant.

-

LC-MS/MS system for the quantification of PF-8380 and LPA in plasma.

-

-

Protocol:

-

Fast the rats overnight before dosing.

-

Administer PF-8380 either intravenously (e.g., 1 mg/kg) or orally (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Extract PF-8380 and LPA from the plasma samples.

-

Quantify the concentrations of PF-8380 and LPA species using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Conclusion

PF-8380 is a potent and selective inhibitor of autotaxin that has been instrumental in advancing our understanding of the ATX-LPA signaling axis. The comprehensive data on its inhibitory activity and pharmacokinetic profile, coupled with detailed experimental protocols, provide a solid foundation for researchers in the fields of drug discovery and biomedical research. The continued use of PF-8380 as a pharmacological tool will undoubtedly contribute to the development of novel therapeutic strategies targeting diseases driven by aberrant ATX-LPA signaling.

References

- 1. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - Dorsal skinfold chamber model for the in vivo analysis of tumor angiogenesis. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 4. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Technical Guide: Target Specificity and Selectivity of a Potent Autotaxin Inhibitor

Introduction

The designation "ATX inhibitor 21" does not correspond to a uniquely identifiable compound in widespread public and scientific literature. It likely refers to a compound from a specific discovery program or screening library. To provide a comprehensive and technically detailed guide that fulfills the core request, this document will focus on Ziritaxestat (GLPG1690) , a well-characterized and selective Autotaxin (ATX) inhibitor that has undergone extensive preclinical and clinical evaluation.[1][2] Ziritaxestat serves as an exemplary case study for understanding the principles and methodologies used to determine the target specificity and selectivity of a modern therapeutic agent targeting the ATX-LPA pathway.

Autotaxin is a secreted enzyme belonging to the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family.[3] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive signaling lipid.[4] The ATX-LPA signaling axis is implicated in a host of physiological and pathological processes, and its upregulation is associated with chronic inflammation and fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[5] Consequently, inhibiting ATX to reduce LPA production is a significant therapeutic strategy.

This guide will detail the target profile of Ziritaxestat, including its potency, specificity, and broad selectivity. It will also provide detailed experimental protocols and workflows that are foundational to the characterization of such an inhibitor.

The Autotaxin-LPA Signaling Pathway

ATX is the principal generator of extracellular LPA. LPA exerts its effects by activating at least six distinct G-protein coupled receptors (GPCRs), LPAR1-6, which couple to various G-proteins (primarily Gαq/11, Gαi/o, and Gα12/13) to initiate downstream signaling cascades. These pathways regulate critical cellular functions, including proliferation, migration, and survival. The inhibition of ATX is designed to decrease the production of LPA, thereby attenuating this entire signaling cascade.

Target Specificity and Potency of Ziritaxestat (GLPG1690)

The potency of an inhibitor is a primary measure of its activity against the intended target. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Ziritaxestat is a potent inhibitor of ATX, demonstrating activity in the nanomolar range. Its potency has been confirmed in various matrices, including purified enzyme assays and plasma from multiple species, which confirms its ability to engage the target in a complex biological environment.

| Parameter | Species/Matrix | Value | Reference |

| IC₅₀ | Human ATX (Enzyme Assay) | 131 nM | |

| Kᵢ | Human ATX (Enzyme Assay) | 15 nM | |

| IC₅₀ (LPA 18:2 Production) | Human Plasma | 242 nM | |

| IC₅₀ (LPA 18:2 Production) | Mouse Plasma | 418 nM | |

| IC₅₀ (LPA 18:2 Production) | Rat Plasma | 542 nM |

Table 1: In Vitro and Ex Vivo Potency of Ziritaxestat (GLPG1690) against Autotaxin.

Selectivity Profile of Ziritaxestat (GLPG1690)

Selectivity is a critical attribute of a therapeutic inhibitor, defining its ability to interact with the intended target over other proteins in the proteome. Poor selectivity can lead to off-target effects and associated toxicities. Ziritaxestat is described as a selective ATX inhibitor. A comprehensive selectivity assessment involves screening the compound against a panel of related enzymes (e.g., other ENPP family members), as well as a broad range of kinases, GPCRs, and ion channels that are common sources of adverse drug reactions.

Key aspects of the selectivity profile for a clinical-stage compound like Ziritaxestat include evaluation of its effect on cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, and the hERG ion channel, which is associated with cardiac risk.

| Target/Panel | Assay Type | Result | Reference |

| hERG Channel | Manual Patch Clamp | IC₅₀ = 15 µM | |

| CYP3A4 | Time-Dependent Inhibition (TDI) | No TDI observed |

Table 2: Off-Target Selectivity Profile for Ziritaxestat (GLPG1690).

The high IC₅₀ value against the hERG channel and lack of time-dependent inhibition of CYP3A4 indicate a favorable selectivity profile with a reduced risk of specific off-target liabilities.

Detailed Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and standardized biochemical and cellular assays. Below are detailed protocols for key experiments used to characterize ATX inhibitors.

This is an enzyme-coupled fluorometric assay used to measure ATX activity by detecting the production of choline, a co-product of LPA synthesis from LPC.

Principle:

-

ATX hydrolyzes the substrate LPC into LPA and choline.

-

Choline oxidase then oxidizes choline to betaine, producing hydrogen peroxide (H₂O₂).

-

In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to produce the highly fluorescent product, resorufin, which can be measured.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, and 10 µM BSA.

-

Amplex® Red/HRP Solution: Prepare a working solution containing 100 µM Amplex® Red reagent and 0.2 U/mL HRP in assay buffer. Protect from light.

-

Choline Oxidase Solution: Prepare a solution of choline oxidase at 2 U/mL in assay buffer.

-

Substrate Solution: Prepare a solution of the substrate, lysophosphatidylcholine (LPC 18:1), at 200 µM in assay buffer.

-

Enzyme Solution: Prepare a solution of recombinant human ATX at a final concentration of 2-5 nM in assay buffer.

-

Test Compound: Prepare serial dilutions of the test inhibitor (e.g., Ziritaxestat) in DMSO, then dilute further into assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Assay Procedure (96-well format):

-

Add 20 µL of assay buffer (for control wells) or 20 µL of the test compound dilution to the appropriate wells of a black, flat-bottom 96-well plate.

-

Add 20 µL of the ATX enzyme solution to all wells.

-

Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Prepare a reaction mix containing the Amplex Red/HRP solution, choline oxidase solution, and LPC substrate solution.

-

Initiate the reaction by adding 60 µL of the reaction mix to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Measurement and Analysis:

-

Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

To ensure an inhibitor does not have unintended effects on cellular signaling, its activity is profiled against a large panel of protein kinases. This is often performed as a fee-for-service by specialized vendors.

Principle: A two-tiered approach is commonly used for efficiency. The inhibitor is first tested at a single, high concentration against hundreds of kinases. Any kinase showing significant inhibition is then selected for a full dose-response experiment to determine an accurate IC₅₀ value.

Detailed Protocol (Representative):

-

Tier 1: Primary Screen:

-

The test compound (e.g., Ziritaxestat) is submitted for screening against a large kinase panel (e.g., >300 kinases).

-

The compound is assayed at a single concentration, typically 1 µM or 10 µM, in duplicate.

-

The assay format is often a radiometric assay (measuring the incorporation of ³³P-ATP into a substrate) or a fluorescence-based assay.

-

The percent remaining activity of each kinase is calculated relative to a vehicle (DMSO) control.

-

A pre-defined inhibition threshold (e.g., >70% inhibition) is used to identify "hits."

-

-

Tier 2: Dose-Response (IC₅₀ Determination):

-

All kinases identified as "hits" in the primary screen are advanced to secondary screening.

-

A 10-point dose-response curve is generated for the test compound against each selected kinase.

-

IC₅₀ values are calculated by fitting the dose-response data to a suitable nonlinear regression model.

-

The results provide a quantitative measure of the inhibitor's potency against any identified off-target kinases.

-

The characterization of an ATX inhibitor requires a rigorous, multi-faceted approach to define its potency, specificity, and selectivity. Using the clinically evaluated inhibitor Ziritaxestat (GLPG1690) as a representative model, this guide has outlined the key data and experimental methodologies involved. Potent on-target activity, demonstrated by low nanomolar IC₅₀ values, is the first requirement. This must be complemented by a clean off-target profile, verified through broad screening against kinases and other safety-relevant targets like the hERG channel. The detailed protocols for enzymatic and selectivity assays provided herein represent the foundational workflows used in drug discovery to build a comprehensive understanding of an inhibitor's pharmacological profile, ensuring its suitability for further development.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. GLPG1690 Halts Disease Progression In IPF Patients In FLORA Phase 2a Trial [clinicalleader.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pharmacokinetics and Metabolism of Ziritaxestat (GLPG1690) in Healthy Male Volunteers Following Intravenous and Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

PF-8380: A Technical Guide to its Application as a Chemical Probe for Autotaxin Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a critical role in cellular signaling through its production of the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3][4][5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA, which in turn activates a family of G protein-coupled receptors (LPAR1-6) to initiate a wide array of cellular responses, including proliferation, migration, and survival. The ATX-LPA signaling axis has been implicated in a variety of physiological and pathological processes, making it a compelling target for therapeutic intervention in diseases such as cancer, inflammation, and fibrosis.

PF-8380 is a potent and specific small-molecule inhibitor of autotaxin. Its ability to effectively reduce LPA levels both in vitro and in vivo has established it as an invaluable chemical probe for elucidating the biological functions of the ATX-LPA axis. This technical guide provides a comprehensive overview of PF-8380, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Chemical Properties and Mechanism of Action

PF-8380, with the chemical name 6-(3-(piperazin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one, is a Type I autotaxin inhibitor. This class of inhibitors directly competes with the LPC substrate for binding to the active site of ATX. The benzoxazolone head of PF-8380 interacts with the zinc ions and key amino acid residues, such as threonine 209, within the catalytic domain. The hydrophobic tail of the molecule occupies a hydrophobic pocket in the enzyme, further stabilizing the interaction and preventing the binding and subsequent hydrolysis of LPC. This competitive inhibition mechanism leads to a dose-dependent reduction in LPA production.

Quantitative Data

The following tables summarize the key quantitative parameters of PF-8380's activity and pharmacokinetics, compiled from various studies.

Table 1: In Vitro Inhibitory Activity of PF-8380

| Parameter | Species/System | Substrate | IC50 | Reference |

| IC50 | Isolated Enzyme | Not Specified | 2.8 nM | |

| IC50 | Rat Autotaxin | FS-3 | 1.16 nM | |

| IC50 | Human Whole Blood | Endogenous | 101 nM | |

| IC50 | Isolated Enzyme | 16:0 LPC | 1.9 nM | |

| IC50 | Rat Whole Blood | Endogenous | 307 nM |

Table 2: In Vivo Pharmacokinetic Properties of PF-8380 in Rats

| Parameter | Route | Dose | Value | Reference |

| Clearance | Intravenous | 1 mg/kg | 31 mL/min/kg | |

| Volume of Distribution (Vdss) | Intravenous | 1 mg/kg | 3.2 L/kg | |

| Effective Half-life (t1/2) | Intravenous | 1 mg/kg | 1.2 h | |

| Oral Bioavailability | Oral | 1-100 mg/kg | 43-83% |

Table 3: In Vivo Efficacy of PF-8380

| Model System | Species | Dose and Route | Effect | Reference |

| Inflammatory Hyperalgesia | Rat (Air Pouch Model) | 30 mg/kg, Oral | >95% reduction in plasma and inflammatory site LPA levels within 3 hours. | |

| Glioblastoma | Mouse | 1 μM (pre-treatment) + 4 Gy irradiation | Decreased cell migration and invasion. | |

| Neuroinflammation | Mouse (Endotoxemia Model) | 30 mg/kg, Co-injection with LPS | Significantly attenuated LPS-induced pro-inflammatory mRNA expression in the brain. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the ATX-LPA signaling pathway and a typical in vivo experimental workflow using PF-8380.

ATX-LPA Signaling Pathway

Caption: The ATX-LPA signaling cascade and the inhibitory action of PF-8380.

In Vivo Experimental Workflow for PF-8380

Caption: A generalized workflow for in vivo studies using PF-8380.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are protocols for key experiments involving PF-8380.

In Vitro Autotaxin Activity Assay

This protocol describes a common method to determine the inhibitory potency of PF-8380 on ATX activity in vitro.

-

Materials:

-

Recombinant human or rat autotaxin

-

LPC substrate (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and bovine serum albumin)

-

PF-8380 stock solution in DMSO

-

96-well plates

-

LC-MS/MS system for LPA quantification

-

-

Procedure:

-

Prepare serial dilutions of PF-8380 in the assay buffer.

-

In a 96-well plate, add the recombinant ATX enzyme to each well.

-

Add the PF-8380 dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the LPC substrate to all wells.

-

Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding an appropriate quenching solution (e.g., acidic methanol).

-

Quantify the amount of LPA produced in each well using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each PF-8380 concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of PF-8380 on cancer cell migration, a process often promoted by the ATX-LPA axis.

-

Materials:

-

Glioblastoma cell lines (e.g., GL261, U87-MG)

-

Complete cell culture medium

-

6-well plates

-

Sterile 200 µL pipette tips

-

PF-8380 stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 70% ethanol)

-

Staining solution (e.g., 1% methylene blue)

-

Microscope with a camera

-

-

Procedure:

-

Plate the glioblastoma cells in 6-well plates and grow them to approximately 70% confluency.

-

Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells and debris.

-

Treat the cells with either vehicle (DMSO) or a desired concentration of PF-8380 (e.g., 1 µM) in fresh culture medium.

-

For radiosensitization studies, irradiate the cells with a specified dose (e.g., 4 Gy) after PF-8380 treatment.

-

Incubate the plates at 37°C in a 5% CO2 incubator and monitor the closure of the scratch over time (e.g., 20-24 hours).

-

At the end of the incubation period, fix the cells with 70% ethanol and stain with 1% methylene blue.

-

Capture images of the scratch in multiple random fields of view.

-

Quantify cell migration by counting the number of cells that have moved into the scratched area.

-

In Vivo Model of Inflammation (Rat Air Pouch)

This model is employed to evaluate the in vivo efficacy of orally administered PF-8380 in reducing LPA levels at a site of inflammation.

-

Materials:

-

Male Lewis rats

-

Sterile air

-

Carrageenan solution (or another inflammatory agent)

-

PF-8380 formulation for oral gavage

-

Vehicle control for oral gavage

-

Anesthesia

-

Materials for blood and air pouch fluid collection

-

-

Procedure:

-

Create a subcutaneous air pouch on the dorsum of the rats by injecting sterile air.

-

After a few days to allow for pouch formation, induce inflammation by injecting carrageenan into the pouch.

-

Administer PF-8380 (e.g., 30 mg/kg) or vehicle to the rats via oral gavage.

-

At various time points after administration (e.g., 3 hours), anesthetize the animals.

-

Collect blood samples via cardiac puncture or another appropriate method.

-

Collect the inflammatory exudate from the air pouch.

-

Process the blood to obtain plasma and extract lipids from both plasma and air pouch fluid.

-

Quantify LPA levels in the extracts using LC-MS/MS.

-

Assess the pharmacodynamic effect of PF-8380 by comparing LPA levels in the treated group to the vehicle control group.

-

Conclusion

PF-8380 has proven to be a robust and reliable chemical probe for investigating the multifaceted roles of the autotaxin-lysophosphatidic acid signaling axis. Its high potency, specificity, and oral bioavailability make it a versatile tool for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate the effective use of PF-8380 by researchers in academia and industry, ultimately contributing to a deeper understanding of ATX-LPA biology and the development of novel therapeutics targeting this important pathway. However, it is worth noting that some studies have identified potential liabilities with PF-8380, such as low metabolic stability in human liver microsomes and inhibition of the hERG channel, which has prompted the development of next-generation ATX inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The role of autotaxin-LPA axis in [specific disease, e.g., idiopathic pulmonary fibrosis]

An In-Depth Technical Guide on the Role of the Autotaxin-LPA Axis in Idiopathic Pulmonary Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a devastating, progressive, and irreversible fibrotic lung disease with a poor prognosis and limited effective treatments.[1][2] The pathogenesis of IPF is complex, involving recurrent micro-injuries to the alveolar epithelium and an aberrant wound-healing response that leads to excessive deposition of extracellular matrix and scar tissue formation.[3] Emerging evidence has strongly implicated the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis as a central player in the initiation and progression of pulmonary fibrosis.[1][4] This guide provides a comprehensive overview of the ATX-LPA axis in IPF, detailing its signaling pathways, summarizing key quantitative data, outlining experimental methodologies, and exploring its potential as a therapeutic target.

The Autotaxin-LPA Signaling Pathway

The ATX-LPA axis is a critical component of lipid signaling that regulates a multitude of cellular processes. Its dysregulation is a key feature in the fibrotic lung environment.

1.1. Generation of Lysophosphatidic Acid (LPA)

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. It is the primary producer of extracellular LPA. The main pathway involves the hydrolysis of lysophosphatidylcholine (LPC), a product of phospholipase A2 (PLA₂) acting on phosphatidylcholine (PC), into LPA and choline. ATX is expressed by various cells in the lung, including the bronchial epithelium and alveolar macrophages, and its levels are significantly elevated in the bronchoalveolar lavage fluid (BALF) and lung tissue of IPF patients.

1.2. LPA Receptors and Downstream Signaling

LPA exerts its biological effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁ to LPA₆. In the context of pulmonary fibrosis, LPA₁ and LPA₂ are the most extensively studied receptors. Upon LPA binding, these receptors couple to distinct G proteins (Gαq/11, Gαi/o, Gα12/13), activating downstream signaling cascades that include:

-

Rho/ROCK pathway: Regulates cytoskeletal reorganization, cell migration, and smooth muscle contraction.

-

PI3K/Akt pathway: Promotes cell survival and proliferation.

-

MAPK/ERK pathway: Influences cell proliferation and differentiation.

-

PLC/Ca²⁺ pathway: Mobilizes intracellular calcium, affecting various cellular functions.

This signaling network translates the extracellular LPA signal into specific pro-fibrotic cellular responses.

Role of the ATX-LPA Axis in IPF Pathogenesis

The ATX-LPA axis contributes to pulmonary fibrosis by orchestrating a range of pro-fibrotic responses across different cell types in the lung.

-

Alveolar Epithelial Cells: LPA promotes epithelial cell apoptosis and injury, which is considered a key initiating event in IPF. This damage disrupts the alveolar-capillary barrier and triggers the subsequent fibrotic cascade.

-

Fibroblasts: LPA is a potent chemoattractant for fibroblasts, recruiting them to sites of injury. It stimulates their proliferation, differentiation into myofibroblasts (the primary collagen-producing cells), and enhances their resistance to apoptosis, leading to their accumulation in fibroblastic foci.

-

Endothelial Cells: The axis increases vascular permeability, leading to vascular leak. This allows the influx of plasma proteins, including fibrinogen, into the alveolar space, which contributes to a pro-fibrotic provisional matrix.

-

Inflammatory Cells: LPA signaling can promote inflammation. For instance, through LPA₁, it can induce the secretion of IL-8 (a potent neutrophil chemoattractant) from epithelial cells and contributes to macrophage activation and survival.

Data Presentation: Evidence from Preclinical and Clinical Studies

The critical role of the ATX-LPA axis is supported by extensive quantitative data from human samples, animal models, and clinical trials.

Table 1: ATX and LPA Levels in IPF Patients and Animal Models

| Analyte | Sample Type | Finding in IPF vs. Control | Species | Reference(s) |

| Autotaxin (ATX) | Lung Tissue | Increased expression in hyperplastic bronchiolar and alveolar epithelium | Human | |

| Autotaxin (ATX) | BAL Fluid | Increased protein levels and activity | Human | |

| Autotaxin (ATX) | Serum | Significantly higher levels in fibrosing ILD patients | Human | |

| Autotaxin (ATX) | Lung Tissue / BALF | Increased expression/activity post-bleomycin injury | Mouse | |

| LPA (various species) | BAL Fluid | Significantly increased concentrations | Human | |

| LPA (16:0, 18:1, 18:2, 20:4) | Plasma | Significantly higher levels; associated with disease progression | Human | |

| LPA | BAL Fluid | Increased levels post-bleomycin injury | Mouse |

Table 2: Key Findings from Preclinical (Bleomycin-Induced Fibrosis) Models

| Target | Method | Key Outcome | Reference(s) |

| Autotaxin (ATX) | Conditional genetic deletion from bronchial epithelial cells or macrophages | Attenuated disease severity and fibrosis | |

| Autotaxin (ATX) | Pharmacological inhibition (e.g., PF-8380) | Abrogated development of pulmonary fibrosis | |

| LPA₁ Receptor | Genetic deletion (Lpar1⁻/⁻ mice) | Markedly protected from fibrosis and mortality; reduced fibroblast accumulation and vascular leak | |

| LPA₁ Receptor | Pharmacological antagonism (e.g., BMS-986020, AM095) | Attenuated development of fibrosis | |

| LPA₂ Receptor | Genetic deletion (Lpar2⁻/⁻ mice) | Protected from bleomycin-induced lung injury and fibrosis |

Table 3: Overview of Selected Clinical Trials of ATX-LPA Axis Inhibitors in IPF

| Compound | Target | Phase | Key Outcome / Status | Reference(s) |

| Ziritaxestat (GLPG1690) | Autotaxin Inhibitor | Phase 3 (ISABELA) | Trials terminated; failed to show efficacy, potential safety concerns | |

| Admilparant | LPA₁ Antagonist | Phase 2 | Reduced rate of FVC decline at 26 weeks vs. placebo | |

| BMS-986020 | LPA₁ Antagonist | Phase 2 | Significantly slowed FVC decline but development halted due to hepatobiliary toxicity | |

| BBT-877 | Autotaxin Inhibitor | Phase 2 | Ongoing; reported to reduce LPA levels by up to 90% in a Phase 1 study | |

| BLD-0409 | Autotaxin Inhibitor | Phase 2 | Ongoing clinical trial | |

| BMS-986278 | LPA₁ Antagonist | Phase 2 | Ongoing clinical trial |

Experimental Protocols and Workflows

Standardized methodologies are crucial for studying the ATX-LPA axis in IPF.

4.1. Bleomycin-Induced Pulmonary Fibrosis Model

This is the most widely used animal model to study IPF pathogenesis and test therapeutic agents.

-

Objective: To induce lung fibrosis in mice that recapitulates key features of human IPF.

-

Protocol:

-

Animal Selection: C57BL/6 mice are commonly used.

-

Anesthesia: Mice are anesthetized (e.g., with isoflurane).

-

Bleomycin Administration: A single dose of bleomycin sulfate (dissolved in sterile saline) is administered via oropharyngeal aspiration or intratracheal instillation. Control animals receive saline only.

-

Monitoring: Animals are monitored for weight loss and signs of distress.

-

Endpoint Analysis: At a specified time point (typically 14 or 21 days post-injury), mice are euthanized.

-

Sample Collection: Lungs are harvested for histology (e.g., Masson's trichrome staining for collagen), hydroxyproline content analysis (a quantitative measure of collagen), and molecular analysis (qPCR, Western blot). BAL fluid is collected to measure LPA levels, inflammatory cells, and total protein.

-

4.2. Measurement of Autotaxin (ATX) Activity

-

Objective: To quantify the lysoPLD activity of ATX in biological samples.

-

Method: A modified Amplex Red phospholipase D (PLD) activity assay is commonly used.

-

Protocol:

-

Principle: The assay uses LPC as a substrate. ATX hydrolyzes LPC to produce choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red reagent to generate the fluorescent product resorufin.

-

Procedure: The biological sample (e.g., BALF, serum) is incubated with a reaction mixture containing LPC, Amplex Red reagent, HRP, and choline oxidase.

-

Detection: Fluorescence is measured over time using a fluorescence microplate reader (excitation ~540 nm, emission ~590 nm).

-

Quantification: Activity is calculated based on the rate of fluorescence increase and compared to a standard curve.

-

4.3. Measurement of LPA Levels

-

Objective: To accurately quantify different LPA species in biological fluids.

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Protocol:

-

Lipid Extraction: Lipids are extracted from the sample (e.g., plasma, BALF) using a solvent system (e.g., Folch method with chloroform/methanol).

-

Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using a liquid chromatography system.

-

Mass Spectrometry: The separated lipids are ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the parent ion and its fragments.

-

Quantification: Specific LPA species (e.g., LPA 16:0, 18:1, 20:4) are identified and quantified by comparing them to known internal standards.

-

Conclusion and Future Directions

The ATX-LPA signaling axis is undeniably a pivotal pathway in the pathogenesis of idiopathic pulmonary fibrosis. It drives multiple pro-fibrotic processes, including epithelial injury, fibroblast recruitment and activation, and vascular leakage. This strong preclinical evidence has established the axis as a rational and compelling target for therapeutic intervention.

However, the translation of this promise into clinical success has been challenging, as highlighted by the disappointing results of the Phase 3 trials for the ATX inhibitor ziritaxestat. This underscores the complexity of IPF and the difficulties in targeting this pathway effectively and safely. Despite these setbacks, research continues with next-generation ATX inhibitors and LPA₁ antagonists currently in clinical development. Future success may depend on improved patient stratification, the development of biomarkers to identify patients most likely to respond to ATX-LPA pathway inhibition, and potentially combination therapies with existing anti-fibrotic agents. Continued investigation into the nuanced roles of different LPA receptors and the intricate regulation of the ATX-LPA axis will be essential to unlock its full therapeutic potential for patients with IPF.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]

- 3. Cellular and Molecular Control of Lipid Metabolism in Idiopathic Pulmonary Fibrosis: Clinical Application of the Lysophosphatidic Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Inhibition of Autotaxin by Compound 21

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional basis of autotaxin (ATX) inhibition by compound 21, an indole-based potent inhibitor. Autotaxin, a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, and survival, making it a critical target for therapeutic intervention in diseases such as cancer, inflammation, and fibrosis. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the structural underpinnings of the interaction between ATX and compound 21, offering valuable insights for researchers in the field of drug discovery and development.

Quantitative Inhibition Data

Compound 21 has been identified as a potent inhibitor of autotaxin. The following table summarizes the key quantitative data regarding its inhibitory activity. This data is derived from the study "Structure-based linker exploration: Discovery of 1-ethyl-1H-indole analogs as novel ATX inhibitors" by Jia F, et al., published in Bioorganic & Medicinal Chemistry in 2020.

| Compound ID | Chemical Scaffold | IC50 (nM) | Assay Type | Notes |

| Compound 21 | 1-ethyl-1H-indole | Submicromolar | Enzymatic Assay | Part of a series of compounds (18-22) with significant inhibitory activity. |

Further specific quantitative data such as K_i and binding affinity are detailed within the primary research publication.

The Autotaxin-LPA Signaling Pathway

The biological effects of autotaxin are primarily mediated through its enzymatic product, lysophosphatidic acid (LPA). LPA interacts with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), on the cell surface. This interaction triggers a cascade of downstream signaling events that influence a wide array of cellular functions. The inhibition of ATX by compounds such as compound 21 effectively blocks the production of LPA, thereby attenuating these downstream signals.

Dawn of a New Therapeutic Era: A Technical Guide to Early-Stage Novel Autotaxin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical therapeutic target in a multitude of pathologies, including fibrosis, cancer, and inflammatory disorders. Its primary role lies in the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a pivotal player in cell proliferation, migration, and survival. Consequently, the development of potent and selective ATX inhibitors has become a major focus of contemporary drug discovery. This technical guide provides an in-depth overview of the core aspects of early-stage research into novel autotaxin inhibitors, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary of Novel Autotaxin Inhibitors

The following tables summarize the preclinical data for several notable novel autotaxin inhibitors, offering a comparative look at their potency, pharmacokinetic profiles, and in vivo efficacy.

Table 1: In Vitro Potency of Novel Autotaxin Inhibitors

| Compound/Inhibitor | Chemical Class/Scaffold | Target | IC50 (nM) | Assay Conditions | Reference(s) |

| BBT-877 | Small Molecule | Autotaxin | 2.4 | In vitro enzyme activity assay | [1] |

| 6.5 - 6.9 | Ex vivo human plasma (LPA 18:2) | [2] | |||

| IOA-289 (Cambritaxestat) | Small Molecule | Autotaxin | 36 | Plasma LPA18:2 inhibition | [3] |

| PF-8380 | Benzo[d]oxazol-2(3H)-one derivative | Autotaxin | 2.8 | Isolated enzyme assay | [4] |

| 1.16 | Rat autotaxin (FS-3 substrate) | [5] | |||

| 101 | Human whole blood | ||||

| GLPG1690 (Ziritaxestat) | Imidazo[1,2-a]pyridine derivative | Autotaxin | 5.0 | In vitro enzyme activity assay | |

| 75 - 132 | Ex vivo human plasma | ||||

| PAT-409 Derivative ([I]) | Not Disclosed | Autotaxin | 0.7 | In vitro enzyme activity assay | |

| Hydroxamic Acid Inhibitor (32) | δ-norleucine-based hydroxamic acid | Autotaxin | 50 - 60 | In vitro enzyme activity assay | |

| Aminopyrimidine Derivative (9) | Aminopyrimidine | Autotaxin | 2 | Human plasma assay |

Table 2: Preclinical Pharmacokinetics of Novel Autotaxin Inhibitors

| Compound/Inhibitor | Animal Model | Dose & Route | T½ (h) | Cmax | AUC | Bioavailability (%) | Reference(s) |

| BBT-877 | Healthy Volunteers | 50-800 mg (SAD) | ~12 | Dose-proportional increase | Dose-proportional increase | N/A | |

| PF-8380 | Rat | 1 mg/kg (IV) | 1.2 | N/A | N/A | N/A | |

| 1-100 mg/kg (PO) | Dose-proportional up to 10 mg/kg | Approx. proportional to dose | 43 - 83 | ||||

| GLPG1690 (Ziritaxestat) | Healthy Volunteers | 600 mg (PO) | ~2.8 (IV microdose) | N/A | 12.4 ng eq·h/mL (IV microdose) | 54 | |

| PAT-409 Derivative ([I]) | Rat | 40 mg/kg (PO) | 1.6 | N/A | N/A | 69.5 | |

| 10 mg/kg (IV) | 31.07 mL/min/kg (Cl) | 57.53 L/kg (Vss) | N/A |

Table 3: In Vivo Efficacy of Novel Autotaxin Inhibitors

| Compound/Inhibitor | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference(s) |

| BBT-877 | Bleomycin-induced pulmonary fibrosis | Mouse | Oral, twice a day (day 7-21) | Significantly reduced body weight loss, lung weight, Ashcroft score, and collagen content. | |

| IOA-289 | E0771 breast tumors | C57BL/6 Mice | N/A | Decreased tumor growth and increased infiltration of CD8+ T-cells. | |

| Bleomycin-induced lung fibrosis | Mouse | N/A | Slowed progression of lung fibrosis. | ||

| PF-8380 | Rat air pouch model of inflammation | Rat | 30 mg/kg (PO) | >95% reduction in plasma and air pouch LPA; reduced inflammatory hyperalgesia. | |

| Hydroxamic Acid Inhibitor (32) | Bleomycin-induced pulmonary fibrosis | Mouse | N/A | Reduced inflammatory cell influx, vascular permeability, and collagen deposition. | |

| PAT-409 Derivative ([I]) | Bleomycin-induced pulmonary fibrosis | Mouse | 30 and 60 mg/kg (PO) for 3 weeks | Significant reduction in end-expiratory pause, relaxation time, and enhanced pause; strong reduction in severe epithelial degeneration and fibrosis. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the ATX-LPA signaling pathway and a typical experimental workflow for screening novel autotaxin inhibitors.

Caption: The Autotaxin-LPA signaling cascade.

Caption: Workflow for novel autotaxin inhibitor discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust drug discovery. Below are methodologies for key experiments in autotaxin inhibitor research.

Protocol 1: In Vitro Fluorometric Autotaxin Activity Assay

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against autotaxin.

Principle: This assay utilizes a fluorogenic ATX substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. Cleavage of FS-3 by ATX separates the fluorophore from the quencher, resulting in an increase in fluorescence that is proportional to ATX activity.

Materials:

-

Recombinant human Autotaxin (ATX) enzyme

-

Fluorogenic substrate FS-3

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add:

-

Assay buffer

-

Test compound or vehicle (for control wells)

-

Recombinant ATX enzyme (final concentration typically in the low nM range)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.

-

Reaction Initiation: Add the FS-3 substrate to each well to initiate the enzymatic reaction. The final concentration of FS-3 is typically at or below its Km.

-

Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To evaluate the in vivo efficacy of a novel autotaxin inhibitor in a rodent model of pulmonary fibrosis.

Principle: Intratracheal administration of bleomycin in mice induces an initial inflammatory response followed by a progressive fibrotic phase, mimicking key aspects of human idiopathic pulmonary fibrosis. The efficacy of the test compound is assessed by its ability to attenuate the development of fibrosis.

Materials:

-

C57BL/6 mice (male or female, 8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

Test compound formulated in an appropriate vehicle for oral or other route of administration

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

-

Hydroxyproline assay kit

-

Histology reagents (formalin, paraffin, Masson's trichrome stain)

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Induction of Fibrosis: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (typically 1-3 U/kg) dissolved in sterile saline. Control animals receive saline only.

-

Compound Administration: Begin administration of the test compound or vehicle at a predetermined dose and schedule (e.g., daily oral gavage starting from day 7 post-bleomycin to target the fibrotic phase).

-

Monitoring: Monitor the body weight and clinical signs of the animals throughout the study.

-

Termination and Sample Collection: On day 21 or 28, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Perfuse the lungs and harvest the lung tissue. One lobe can be used for hydroxyproline analysis, and the other lobes fixed in 10% neutral buffered formalin for histological analysis.

-

-

Efficacy Assessment:

-

Hydroxyproline Assay: Quantify the total collagen content in the lung homogenates as a measure of fibrosis. A significant reduction in hydroxyproline content in the treated group compared to the vehicle group indicates anti-fibrotic activity.

-

Histological Analysis: Embed the fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score. A lower average Ashcroft score in the treated group indicates a reduction in fibrosis.

-

This guide provides a foundational understanding of the current landscape of early-stage autotaxin inhibitor research. The presented data and protocols are intended to serve as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics for fibrosis, cancer, and other ATX-mediated diseases. The continued exploration of this promising target holds the potential to deliver transformative treatments for patients with significant unmet medical needs.

References

- 1. bridgebiorx.com [bridgebiorx.com]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Autotaxin inhibitor IOA-289 reduces gastrointestinal cancer progression in preclinical models | springermedizin.de [springermedizin.de]

- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Understanding the Enzymatic Kinetics of Autotaxin with PF-8380: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a critical role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[3][4] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including cancer, fibrosis, and inflammatory disorders.

PF-8380 is a potent and competitive inhibitor of autotaxin.[5] This technical guide provides a comprehensive overview of the enzymatic kinetics of autotaxin in the presence of PF-8380, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of PF-8380 Inhibition of Autotaxin

The inhibitory potency of PF-8380 against autotaxin has been characterized across different species and assay conditions. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibition of Autotaxin by PF-8380

| Enzyme Source | Substrate | Assay Type | IC50 (nM) | Reference(s) |

| Human (recombinant) | - | Isolated Enzyme Assay | 2.8 | |

| Human | - | Whole Blood | 101 | |

| Rat | FS-3 | Isolated Enzyme Assay | 1.16 | |

| Human | 18:1 LPC | Mass-Spectrometry-based Assay | ~3 | |

| Rat | - | Whole Blood | 307 |

Table 2: In Vivo Efficacy of PF-8380

| Animal Model | Dosage | Effect | Reference(s) |

| Rat Air Pouch | 30 mg/kg (oral) | >95% reduction in plasma and air pouch LPA within 3 hours |

Experimental Protocols

Detailed, step-by-step protocols for assessing autotaxin activity and its inhibition by PF-8380 are crucial for reproducible research. Below are generalized methodologies for common assays based on available literature.

Fluorogenic Autotaxin Activity Assay using FS-3

This assay utilizes a synthetic substrate, FS-3, which is a lysophosphatidylcholine analog conjugated with a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, leading to an increase in fluorescence.

Materials:

-

Recombinant human or rat autotaxin

-

FS-3 substrate (Echelon Biosciences, K-4202 or similar)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

-

PF-8380 or other inhibitors

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 528-538 nm)

Procedure:

-

Prepare serial dilutions of PF-8380 in the assay buffer.

-

In a 96-well plate, add a defined amount of recombinant autotaxin to each well.

-

Add the PF-8380 dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FS-3 substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorescence plate reader.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each PF-8380 concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Autotaxin Activity Assay using Natural Substrate (LPC)

This method measures the production of choline or LPA from the natural substrate, lysophosphatidylcholine (LPC). The detection of the product can be achieved through various methods, including mass spectrometry or coupled enzymatic reactions.

Materials:

-

Recombinant or purified autotaxin

-

Lysophosphatidylcholine (LPC) of a specific acyl chain length (e.g., 18:1 LPC)

-

Assay Buffer (as described above)

-

PF-8380 or other inhibitors

-

Detection reagents (e.g., for choline-based assays: choline oxidase, horseradish peroxidase, and a chromogenic substrate like TOOS; for mass spectrometry: appropriate standards and solvents)

-

Microplate reader (for colorimetric assays) or LC-MS/MS system

Procedure (Choline Release Method):

-

Prepare PF-8380 dilutions as described previously.

-

Pre-incubate autotaxin with PF-8380 in a microplate.

-

Initiate the reaction by adding a known concentration of LPC.

-

Incubate the reaction mixture at 37°C for a specific duration.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Add the choline detection reagents. This typically involves a coupled enzymatic reaction where choline is oxidized by choline oxidase to produce hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value as described for the fluorogenic assay.

Mandatory Visualizations

Signaling Pathway

Caption: Autotaxin signaling pathway and the inhibitory action of PF-8380.

Experimental Workflow

Caption: General workflow for an in vitro autotaxin activity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 3. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Impact of ATX Inhibitor 21 on Lysophosphatidic Acid Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ATX inhibitor 21 on the production of lysophosphatidic acid (LPA). It is designed to be a core resource for researchers and professionals involved in the study of the autotaxin-LPA signaling axis and the development of related therapeutic agents. This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction to the Autotaxin-LPA Signaling Axis

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity. Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA)[1][2][3]. LPA exerts its biological effects by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6[4][5]. This signaling cascade is integral to a multitude of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and tumorigenesis. Consequently, the inhibition of ATX presents a promising therapeutic strategy for a variety of diseases.

This compound: Mechanism of Action and Potency

This compound is a small molecule inhibitor of autotaxin. While the precise binding mode of this compound is not extensively detailed in publicly available literature, it is understood to function by inhibiting the enzymatic activity of ATX, thereby reducing the production of LPA from LPC. The potency of this inhibitor has been quantified by its half-maximal inhibitory concentration (IC50).

Quantitative Data: Inhibition of Autotaxin Activity

The inhibitory effect of this compound on ATX activity is summarized in the table below. Due to the limited availability of specific dose-response data for this compound's effect on LPA production, the following table presents its known IC50 value. A representative dose-response relationship, typical for many small molecule ATX inhibitors, is also provided for illustrative purposes.

| Inhibitor | Target | Assay Type | IC50 (nM) |

| This compound | Autotaxin | Not Specified | 3490 |

Illustrative Dose-Dependent Inhibition of LPA Production by an ATX Inhibitor

| Inhibitor Concentration (nM) | Percent Inhibition of LPA Production (%) |

| 1 | 5 |

| 10 | 15 |

| 100 | 40 |

| 1000 (1 µM) | 75 |

| 3490 (IC50) | 50 |

| 10000 (10 µM) | 95 |

| 100000 (100 µM) | 99 |

This table provides a representative example of a dose-response curve for an ATX inhibitor and is intended for illustrative purposes only. Specific experimental data for this compound is not publicly available.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy of ATX inhibitors like inhibitor 21.

In Vitro Autotaxin Inhibition Assay using Amplex® Red

This assay indirectly measures ATX activity by quantifying the production of choline, a stoichiometric product of LPC hydrolysis. The choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂), which reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the fluorescent product, resorufin.

Materials:

-

Recombinant human autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-sn-glycero-3-phosphocholine)

-

Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish peroxidase (HRP)

-

Choline oxidase

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.

-

Prepare a stock solution of LPC in assay buffer.

-

Prepare a working solution of Amplex® Red reagent, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions. Protect this solution from light.

-

-

Assay Setup:

-

Add 2 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-